

cyclothialidine cross-resistance with other gyrase inhibitors

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Compound Focus: Cyclothialidine

CAS No.: 147214-63-9

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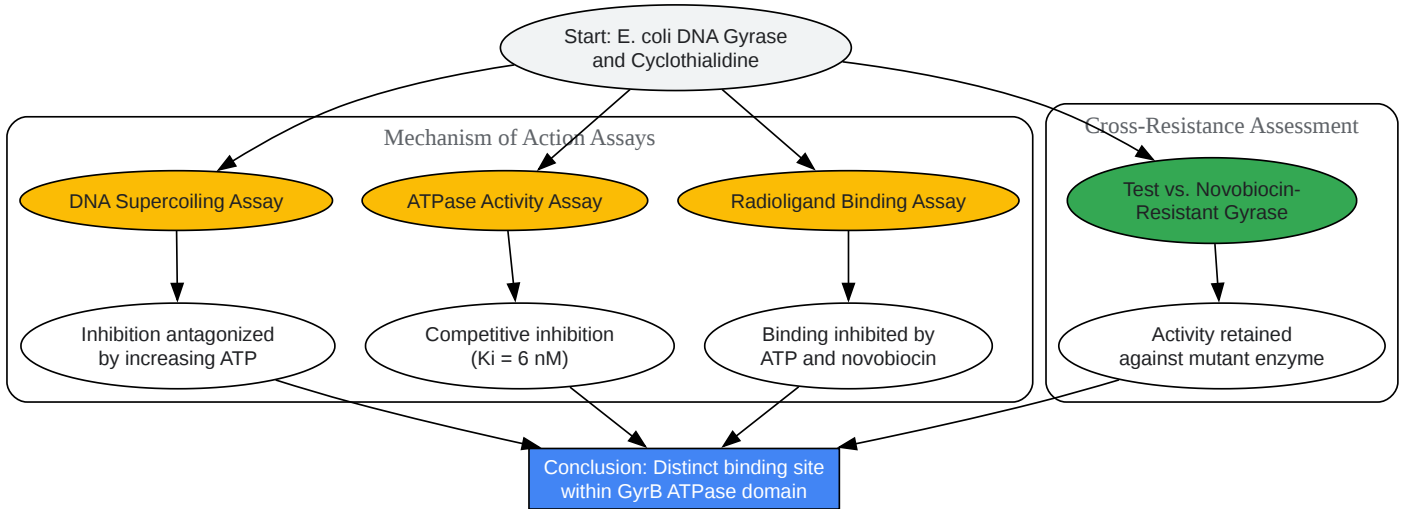
Cyclothialidine's Mechanism and Resistance Profile

Cyclothialidine is a novel DNA gyrase inhibitor that belongs to a distinct chemical class [1]. Its mechanism and resistance profile are key to understanding its potential for cross-resistance.

- **Mechanism of Action:** Experimental studies demonstrate that **cyclothialidine** competitively inhibits the **ATPase activity of the DNA gyrase B subunit** ($K_i = 6 \text{ nM}$). Its binding to the gyrase is inhibited by ATP and novobiocin, but not by quinolones like ofloxacin. This suggests it acts at the ATP-binding site, but its precise site of action differs from that of novobiocin [1].
- **Evidence Against Cross-Resistance:** Crucially, **cyclothialidine** was found to be **active against a DNA gyrase resistant to novobiocin** [1]. This indicates a lack of cross-resistance with coumarin-type inhibitors like novobiocin, which also target the GyrB subunit.

Experimental Workflow for Mechanism Analysis

The diagram below summarizes the key experiments used to determine **cyclothialidine**'s mechanism and resistance profile.



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The provided search results do not contain a full, quantitative comparison table for all gyrase inhibitors. The available data is summarized below.

Gyrase Inhibitor	Primary Target Subunit	Cross-Resistance with Cyclothialidine	Key Experimental Evidence
Cyclothialidine	GyrB ATPase site	N/A	Reference compound [1]
Novobiocin (Coumarin)	GyrB ATPase site	No	Active against novobiocin-resistant gyrase mutant [1]
Ofloxacin (Quinolone)	GyrA (DNA cleavage)	Not tested in source	Binding to gyrase not inhibited by ofloxacin [1]

Interpretation and Research Implications

The experimental data indicates that **cyclothialidine**'s binding site within the GyrB ATPase domain is distinct from that of novobiocin, explaining the observed lack of cross-resistance [1]. This characteristic is highly valuable for antibacterial discovery, as overcoming pre-existing resistance is a major challenge in developing new antibiotics [2].

To further your research, I suggest you:

- **Consult Specialized Databases:** Search for more recent papers on platforms like PubMed or Google Scholar using terms such as "**cyclothialidine** cross-resistance quinolones" or "DNA gyrase inhibitor resistance profiles".
- **Explore Related Compounds:** Investigate other gyrase inhibitors, such as cinodine and clerocidin, which are mentioned in the same context as **cyclothialidine** but whose cross-resistance profiles were not detailed in the searched results [1].

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References

1. Mechanism of inhibition of DNA gyrase by cyclothialidine, a ... [pmc.ncbi.nlm.nih.gov]
2. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

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